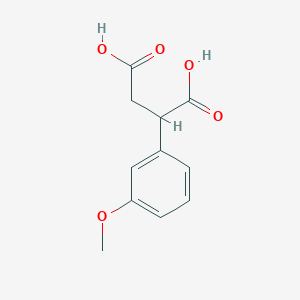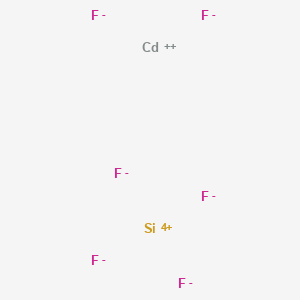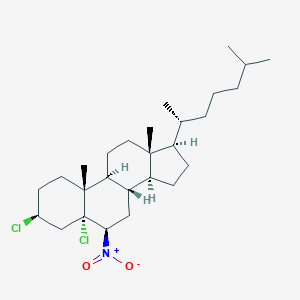![molecular formula C30H20O2S3 B107924 (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone CAS No. 19018-17-8](/img/structure/B107924.png)
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone, also known as curcumin, is a naturally occurring polyphenolic compound found in turmeric. Curcumin has been extensively studied for its various biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
生化学的および生理学的効果
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes. Curcumin has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone has been shown to have anticancer effects by inhibiting cell proliferation and inducing cell death.
実験室実験の利点と制限
One of the major advantages of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its low toxicity and high bioavailability. Curcumin is also readily available and relatively inexpensive. However, one of the major limitations of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone research. One area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone analogs with improved solubility and bioavailability. Another area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone-based drug delivery systems. Additionally, further research is needed to elucidate the mechanisms of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone and its potential therapeutic effects in various diseases.
合成法
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The chemical synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microbial synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the use of microorganisms such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.
科学的研究の応用
Curcumin has been extensively studied for its various biological properties. It has been shown to have antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Curcumin has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
特性
CAS番号 |
19018-17-8 |
|---|---|
製品名 |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
分子式 |
C30H20O2S3 |
分子量 |
508.7 g/mol |
IUPAC名 |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C30H20O2S3/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-33-30(35-34-29)26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25+,30-26+ |
InChIキー |
WGSSHGZTWZDQDU-XDHTVYJESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\SS/C(=C(/C(=O)C3=CC=CC=C3)\C4=CC=CC=C4)/S2)/C(=O)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
同義語 |
α,α'-(1,2,4-Trithiolane-3,5-diylidene)bis(ω-phenylacetophenone) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



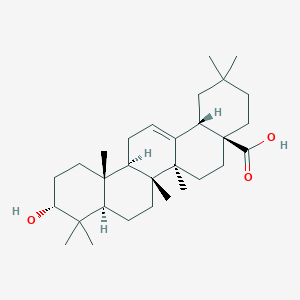
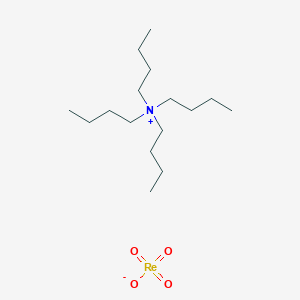
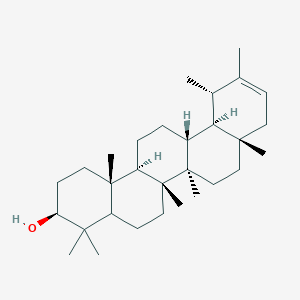
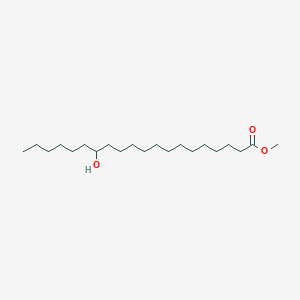
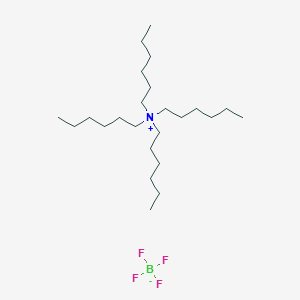
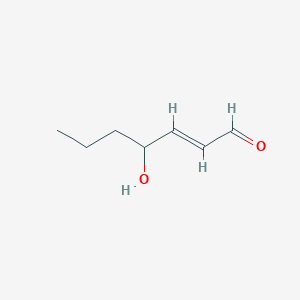
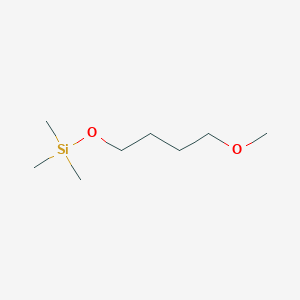
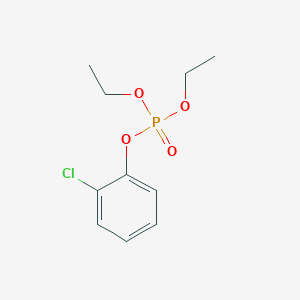


![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
